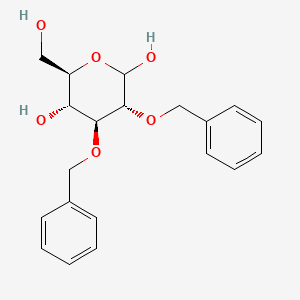

2,3-DI-O-Benzyl-D-glucopyranose

Übersicht

Beschreibung

2,3-DI-O-Benzyl-D-glucopyranose is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3-Di-O-benzyl-D-glucopyranose serves as a key intermediate in the synthesis of various glycosides and other derivatives. Its structure allows for selective modifications that are essential in the development of complex molecules.

- Synthesis of Glycosides : The compound is often used as a glycosyl donor in glycosylation reactions due to its ability to form stable glycosidic bonds. For instance, it has been employed in the synthesis of C-glycosides, where it acts as a precursor to generate compounds with enhanced biological activities .

- Formation of Esters : The acylation of this compound leads to the formation of various esters, which can be further utilized in drug development. A notable method involves metalation followed by acylation to yield anomerically pure glucosyl esters with high yields (85-90%) .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives synthesized from this compound. In vitro assays have demonstrated that certain galloyl glucosides derived from this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study synthesized twelve galloyl glucosides from this compound and evaluated their antitumor activity against K562, HL-60, and HeLa cells. The compounds showed inhibition rates ranging from 64.2% to 92.9% at a concentration of 100 μg/mL, indicating promising anticancer potential .

Anti-diabetic Applications

The inhibition of α-glucosidase is a crucial mechanism in managing type-2 diabetes mellitus (T2DM). Compounds derived from this compound have been explored for their potential as α-glucosidase inhibitors.

- Research Findings : In a study investigating new sulfonamide derivatives based on this compound, several compounds were synthesized and tested for their inhibitory activities against α-glucosidase. Some derivatives exhibited moderate inhibitory effects with IC50 values comparable to established drugs like acarbose .

Enzyme Inhibition Studies

The compound has been implicated in enzyme inhibition studies beyond α-glucosidase, including acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases.

- Study Overview : New sulfonamide derivatives synthesized using this compound demonstrated varying degrees of inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3-Di-O-Benzyl-D-glucopyranose?

A typical synthesis involves regioselective benzylation of D-glucopyranose derivatives. For example, in a method adapted from analogous compounds, sodium hydride and benzyl bromide are used in dry N,N-dimethylformamide (DMF) under inert conditions. The reaction is stirred at room temperature for 16–24 hours, followed by quenching with ice and extraction with diethyl ether. Purification via silica gel column chromatography (using hexane/ethyl acetate gradients) yields the product . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How is the structure of this compound characterized?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR reveals benzyl group protons (δ 7.2–7.4 ppm) and anomeric proton signals (δ 4.5–5.5 ppm), while ¹³C NMR confirms benzyl carbons (~128 ppm) and glycosidic linkages. Optical rotation measurements ([α]D) further validate stereochemical integrity .

Q. What role do benzyl groups play in stabilizing the compound during reactions?

Benzyl groups act as protecting groups, masking hydroxyl moieties to prevent undesired side reactions (e.g., oxidation or glycosidic bond cleavage). Their hydrophobicity enhances solubility in organic solvents, facilitating reactions like glycosylation. This strategy is critical in oligosaccharide synthesis, where selective deprotection is required for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation be addressed?

Regioselective benzylation requires careful control of reaction conditions. For example, using bulky bases (e.g., NaH) and low temperatures (0°C) can favor substitution at the 2- and 3-positions of D-glucopyranose. Competing pathways (e.g., over-benzylation) are minimized by stoichiometric adjustments and iterative protection-deprotection steps . Computational modeling (DFT) may predict reactivity trends for optimizing yields .

Q. What mechanistic insights explain competing glycosylation outcomes with this compound?

The steric bulk of benzyl groups influences glycosylation efficiency. For instance, when this compound is used as a glycosyl donor, the unprotected 4- and 6-hydroxyl groups may participate in hydrogen bonding, affecting transition-state stabilization. Studies using ³⁵S-labeled thioglycosides or kinetic isotope effects can elucidate these pathways .

Q. How do data contradictions arise in NMR analysis, and how are they resolved?

Discrepancies in NMR assignments (e.g., overlapping signals or dynamic rotational effects) are resolved via 2D experiments (COSY, HSQC, HMBC). For example, HMBC correlations between anomeric protons and adjacent carbons clarify glycosidic linkage configurations. Comparative analysis with literature data for analogous compounds (e.g., benzoylated derivatives) is also critical .

Q. What strategies optimize purification of this compound from complex mixtures?

Silica gel chromatography remains the gold standard, but gradient elution (e.g., 10% → 50% ethyl acetate in hexane) improves separation. For persistent impurities, recrystallization (e.g., from ethanol/water) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) may be employed .

Q. How does the compound behave under catalytic hydrogenation conditions?

Benzyl groups are cleaved via hydrogenolysis (H₂, Pd/C catalyst) to regenerate hydroxyl groups. Reaction monitoring (TLC or GC-MS) ensures complete deprotection without over-reduction. Side reactions (e.g., ring-opening) are mitigated by controlling pressure and temperature .

Q. Methodological Best Practices

- Handling and Storage : Store under argon at –20°C to prevent hydrolysis. Use anhydrous solvents and molecular sieves (4 Å) for moisture-sensitive reactions .

- Safety : Benzyl bromide is toxic; use fume hoods and personal protective equipment (PPE). Waste disposal must comply with institutional guidelines for halogenated organics .

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPLCXOYKLKOZ-QUIYGKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](OC([C@@H]2OCC3=CC=CC=C3)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724817 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-94-7 | |

| Record name | 2,3-Di-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.